molecular formula C10H10F3NO2 B8453523 4,4,4-Trifluoro-3-(phenylamino)butanoic acid

4,4,4-Trifluoro-3-(phenylamino)butanoic acid

Cat. No. B8453523
M. Wt: 233.19 g/mol
InChI Key: QQVBXPVEVYTNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-(phenylamino)butanoic acid is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,4-Trifluoro-3-(phenylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-3-(phenylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,4,4-Trifluoro-3-(phenylamino)butanoic acid

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

3-anilino-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8(6-9(15)16)14-7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,15,16)

InChI Key

QQVBXPVEVYTNPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(CC(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound 326 (2.16 g, 6.48 mmol) and sodium hydroxide (2.60 g, 64.8 mmol) in water (5.2 mL) and ethanol (26 mL) was stirred at room temperature for 24 h. The solvents were removed under reduced pressure leaving a white solid which was triturated in ether, isolated by filtration, rinsed with ether and dried under high vacuum. The white solid was dissolved in water (12 mL), and the solution was neutralized to pH 4 with a 3N HCl solution, extracted twice with EtOAc, the combined organic layers were dried over sodium sulfate and the solvent removed under reduced pressure. The solid was dissolved in dry toluene (20 mL), heated to reflux for 1 h with continuous stirring, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent EtOAc-hexane, gradient 0:100 to 40:60) to afford title compound 327 (204 mg, 0.87 mmol, 13% yield) as a beige solid. 1H NMR (400 MHz, CDCl3) δ ppm: 7.24-7.18 (m, 2H), 6.82 (tt, J=7.2, 1.0 Hz, 1H), 6.75-6.71 (m, 2H), 4.55-4.45 (m, 1H), 2.89 (dd, J=16.0, 4.4 Hz, 1H), 2.67 (dd, J=16.0, 8.8 Hz, 1H). LRMS (M−1) 231.9 (100%).
Name
compound 326
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
13%

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